molecular formula C16H25FN4O3 B131938 Ipmfddc CAS No. 141018-21-5

Ipmfddc

Cat. No.: B131938
CAS No.: 141018-21-5
M. Wt: 340.39 g/mol
InChI Key: GYFKTPHLEZJCMH-GZBFAFLISA-N
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Description

Based on standard protocols, its characterization would include:

  • Structural data: Molecular formula, crystallographic details (if applicable), and spectroscopic signatures (e.g., NMR, IR) .
  • Physicochemical properties: Melting point, solubility in common solvents, and stability under varying pH/temperature conditions .
  • Pharmacological profile: Mechanism of action, target receptors, and preliminary efficacy metrics (e.g., IC50, EC50) derived from in vitro/in vivo studies .

Ipmfddc’s development aligns with regulatory requirements for documenting structural similarities to known compounds, ensuring safe and effective benchmarking against existing therapeutics .

Properties

CAS No.

141018-21-5

Molecular Formula

C16H25FN4O3

Molecular Weight

340.39 g/mol

IUPAC Name

N'-[1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide

InChI

InChI=1S/C16H25FN4O3/c1-10(2)21(11(3)4)9-18-14-5-6-20(16(23)19-14)15-7-12(17)13(8-22)24-15/h5-6,9-13,15,22H,7-8H2,1-4H3/t12-,13+,15+/m0/s1

InChI Key

GYFKTPHLEZJCMH-GZBFAFLISA-N

SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C

Isomeric SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F)C(C)C

Canonical SMILES

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F)C(C)C

Synonyms

IPMFDDC
N4-((diisopropylamino)methylene)-3'-fluoro-2',3'-dideoxycytidine

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Mechanistic Insights

  • Structural modifications : Substituting the metal ion in Compound A reduces binding affinity to the target enzyme, explaining its lower potency compared to this compound .
  • Metabolic pathways : this compound and Compound D share a primary metabolite (M1), but Compound D’s additional hydroxylation pathway introduces unpredictable drug-drug interactions .

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